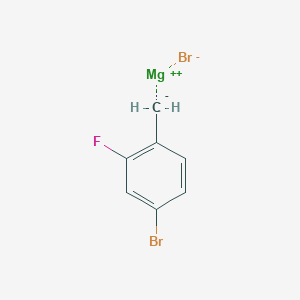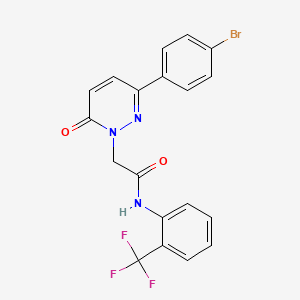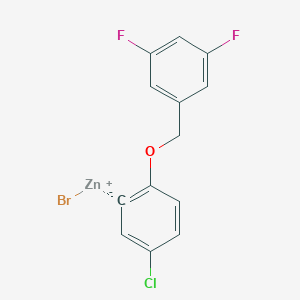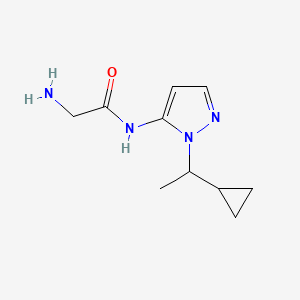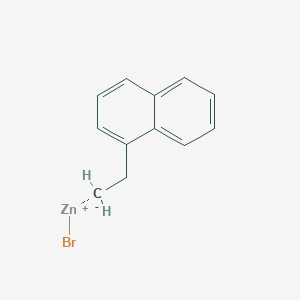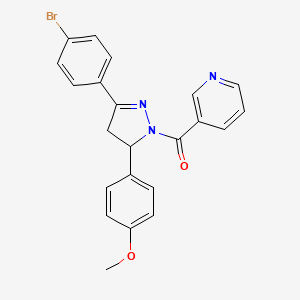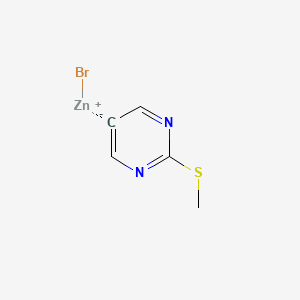
(2-(Methylthio)pyrimidin-5-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound features a pyrimidine ring substituted with a methylthio group at the 2-position and a zinc bromide moiety at the 5-position. The presence of zinc in the compound makes it a valuable reagent for various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyrimidin-5-yl)zinc bromide typically involves the reaction of (2-(Methylthio)pyrimidin-5-yl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
(2−(Methylthio)pyrimidin−5−yl)Br+Zn→(2−(Methylthio)pyrimidin−5−yl)ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of automated systems for mixing and monitoring the reaction can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyrimidin-5-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, (2-(Methylthio)pyrimidin-5-yl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, organozinc reagents in general are explored for their potential in drug discovery and development. They can be used to synthesize biologically active molecules and intermediates.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in facilitating efficient and selective chemical transformations is highly valued.
Mechanism of Action
The mechanism by which (2-(Methylthio)pyrimidin-5-yl)zinc bromide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack or oxidative addition, depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Similar Compounds
- (2-(Methylthio)pyrimidin-5-yl)zinc chloride
- (2-(Methylthio)pyrimidin-5-yl)zinc iodide
- (2-(Methylthio)pyrimidin-5-yl)magnesium bromide
Uniqueness
Compared to similar compounds, (2-(Methylthio)pyrimidin-5-yl)zinc bromide offers unique reactivity and selectivity in certain chemical transformations. Its use in cross-coupling reactions, particularly with palladium catalysts, highlights its importance in organic synthesis.
Properties
Molecular Formula |
C5H5BrN2SZn |
|---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
bromozinc(1+);2-methylsulfanyl-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C5H5N2S.BrH.Zn/c1-8-5-6-3-2-4-7-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OEZXWNMBYXRXTR-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=NC=[C-]C=N1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


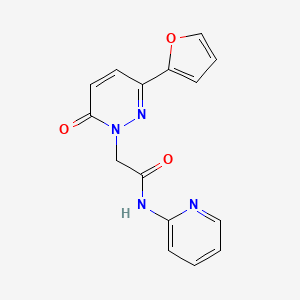
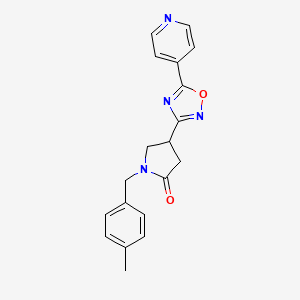
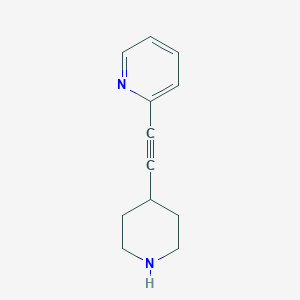
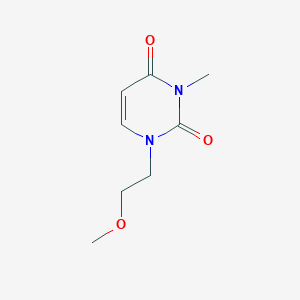
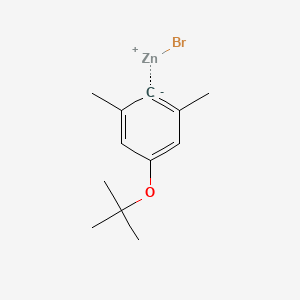
![(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride](/img/structure/B14878165.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
